tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, protecting groups, and specific solvents to achieve high yields and selectivity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to ensure the desired transformations
Scientific Research Applications
tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the hydroxy group can participate in additional interactions, enhancing binding affinity. The diazabicycloheptane ring system provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and diazabicycloheptane-containing molecules. Compared to these, tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C27H32N6O4 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
tert-butyl 3-[5-[3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl]pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C27H32N6O4/c1-26(2,3)37-25(34)33-19-8-20(33)14-31(13-19)23-7-6-17(11-29-23)22-9-21(36-16-27(4,5)35)15-32-24(22)18(10-28)12-30-32/h6-7,9,11-12,15,19-20,35H,8,13-14,16H2,1-5H3 |
InChI Key |
DEMIZSDKOCCOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)OCC(C)(C)O |
Origin of Product |
United States |
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